1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)17(22)21-8-7-13-5-6-15(10-14(13)11-21)19-18(23)20-16-4-3-9-24-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFQJEDWLDQFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with an isobutyryl group and a thiophene moiety. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S |
| Molecular Weight | 286.38 g/mol |
| CAS Number | 955720-75-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter synthesis, particularly phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine production. This inhibition may lead to reduced levels of epinephrine and norepinephrine, thereby influencing cardiovascular functions and stress responses .
- Antibacterial Activity : The thiophene component is known for its role in antibacterial properties. Compounds containing thiophene rings have been reported to interfere with bacterial folic acid synthesis, which is essential for bacterial growth and replication.
- Neuroprotective Effects : The tetrahydroisoquinoline structure has been associated with neuroprotective effects. Research indicates that such compounds may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Biological Activity Data
Recent studies have evaluated the biological activity of related compounds and analogues. Here are some findings relevant to the activity of this compound:
| Activity Type | Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| PNMT Inhibition | 3-Methyl-Tetrahydroisoquinoline | 10.3 | |
| Antibacterial | Thiophene derivatives | Varies | |
| Neuroprotection | Tetrahydroisoquinoline derivatives | Varies |
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
- Antidepressant Properties : A study investigated the effects of tetrahydroisoquinoline derivatives on mood regulation in animal models. Results indicated that these compounds could exert antidepressant-like effects by modulating serotonin and dopamine pathways.
- Cancer Research : Research into the cytotoxic effects of related compounds revealed that they could induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of intrinsic apoptotic pathways, suggesting potential applications in cancer therapy.
Comparison with Similar Compounds
Structural Analogues with Varying Acyl Groups on Tetrahydroisoquinoline
Modifications to the acyl group on the tetrahydroisoquinoline ring significantly alter physicochemical properties. Key examples include:
Key Observations :
Urea Derivatives with Thiophene or Related Heterocycles
Thiophene-containing urea analogs exhibit diverse biological activities, particularly anticancer effects:
- 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea: Tested against renal (A-498) and breast (MCF-7) cancer cell lines via MTT assay, showing moderate activity (IC50 ~10–50 µM) . Structural similarity lies in the thiophen-2-yl urea moiety, but lacks the tetrahydroisoquinoline core .
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thi-ol (4a-d, 5a-d) :
Substituent Effects on Pharmacological Activity
- Trifluoromethyl Phenyl vs. Thiophene (as in the target compound) offers π-π stacking interactions with aromatic residues in enzyme active sites .
Methoxy vs. Thiophene :
- Methoxy groups (e.g., ) improve water solubility but may reduce membrane permeability compared to thiophene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
